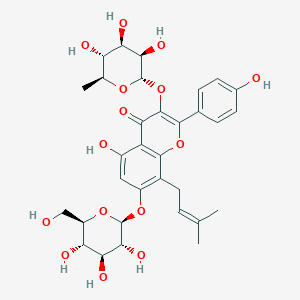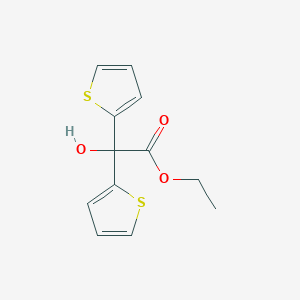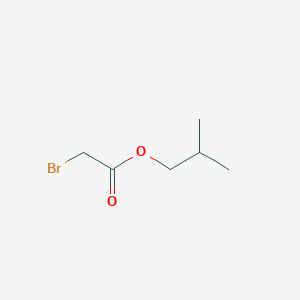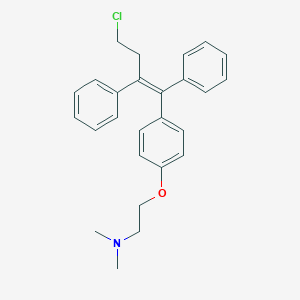
Toremifen
Übersicht
Beschreibung
Toremifen ist ein nicht-steroidaler selektiver Östrogenrezeptormodulator (SERM), der hauptsächlich zur Behandlung von östrogenrezeptor-positivem Brustkrebs bei Frauen nach der Menopause eingesetzt wird . Es ist ein Triphenylethylenderivat, das eng mit Tamoxifen verwandt ist und je nach Gewebetyp sowohl östrogene als auch antiöstrogene Eigenschaften aufweist . This compound wird unter dem Markennamen Fareston vertrieben und ist seit 1997 im medizinischen Gebrauch .
Wissenschaftliche Forschungsanwendungen
Toremifen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Östrogenrezeptoren auf Tumoren und anderen Geweben bindet. Es wirkt als Östrogenantagonist im Brustgewebe und hemmt die wachstumsstimulierenden Wirkungen von Östrogen. In anderen Geweben, wie z. B. Knochen und Herz-Kreislauf-System, kann es östrogene Wirkungen haben und positive Ergebnisse fördern . Die beteiligten molekularen Ziele und Signalwege umfassen den Östrogenrezeptor Alpha (ERα) und Beta (ERβ) sowie nachgeschaltete Signalwege, die die Zellproliferation und Apoptose regulieren .
Wirkmechanismus
Toremifene exerts its effects by binding to estrogen receptors on tumors and other tissues. It acts as an estrogen antagonist in breast tissue, inhibiting the growth-stimulating effects of estrogen. In other tissues, such as bone and the cardiovascular system, it can have estrogenic effects, promoting beneficial outcomes . The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and beta (ERβ), as well as downstream signaling pathways that regulate cell proliferation and apoptosis .
Safety and Hazards
Toremifene can cause a range of side effects, such as hot flashes, endometrial hyperplasia or uterine cancer, ovarian cyst formation, and thromboembolic disease . In case of exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Biochemische Analyse
Biochemical Properties
Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It has been found to have some superoxide anion but no peroxyl radical scavenging activity .
Cellular Effects
Toremifene has tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue. It also has antiestrogenic (estrogen-antagonist) activity on breast tissue . Toremifene can damage the cytoskeleton, inhibit vascular smooth muscle cell proliferation, migration, and adhesion, and induce abnormal cell morphology and apoptosis .
Molecular Mechanism
Toremifene is a nonsteroidal triphenylethylene derivative that binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast .
Temporal Effects in Laboratory Settings
Toremifene has a long elimination half-life of approximately 5 days, and steady state is reached by 6 weeks depending on the dose given . In a study of premenopausal breast cancer patients, toremifene and tamoxifen were found to have similar side effects on the female genital system and quality of life .
Dosage Effects in Animal Models
In animal models, toremifene’s antiestrogenicity/estrogenicity ratio is about 5 times that of tamoxifen, though it requires somewhat higher doses for full effectiveness . It is active against breast cancer in animal and cell culture models .
Metabolic Pathways
Toremifene is metabolized in the liver by cytochrome P450 enzymes, and it is eliminated primarily in the feces following enterohepatic circulation . The metabolism of Toremifene can be decreased when combined with certain other drugs .
Transport and Distribution
Toremifene is 99.7% bound to plasma proteins, with 92% bound specifically to albumin . The apparent volume of distribution of toremifene ranged from 457 to 958 L .
Subcellular Localization
As a selective estrogen receptor modulator, it is expected to localize in the nucleus where it binds to estrogen receptors .
Vorbereitungsmethoden
Die Synthese von Toremifen umfasst mehrere Schritte, beginnend mit der grundlegenden Triphenylethylenstruktur. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Triphenylethylenkernes: Dies beinhaltet die Reaktion von Benzaldehyd mit Acetophenon in Gegenwart einer Base, um Chalkon zu bilden, gefolgt von einer Cyclisierung, um den Triphenylethylenkern zu bilden.
Chlorierung: Der Triphenylethylenkern wird dann chloriert, um ein Chloratom in der para-Position einzuführen.
Verätherung: Die chlorierte Verbindung wird mit 4-(2-Dimethylaminoethoxy)phenol umgesetzt, um das Endprodukt, this compound, zu bilden.
Industrielle Produktionsmethoden beinhalten oft die Optimierung dieser Schritte, um die Ausbeute und Reinheit zu erhöhen, während gleichzeitig Kosten und Umweltauswirkungen minimiert werden .
Analyse Chemischer Reaktionen
Toremifen unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Chloratoms am aromatischen Ring.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und demethylierte Metaboliten .
Vergleich Mit ähnlichen Verbindungen
Toremifen wird oft mit anderen SERMs wie Tamoxifen und Raloxifen verglichen. Obwohl alle drei Verbindungen einen ähnlichen Wirkmechanismus teilen, gibt es wichtige Unterschiede:
Tamoxifen: Wie this compound wird Tamoxifen zur Behandlung von östrogenrezeptor-positivem Brustkrebs eingesetzt.
Raloxifen: Raloxifen wird hauptsächlich zur Vorbeugung von Osteoporose bei Frauen nach der Menopause und zur Verringerung des Risikos für invasives Brustkrebs eingesetzt.
Das einzigartige Profil von this compound mit seinen ausgeglichenen östrogenen und antiöstrogenen Wirkungen macht es zu einer wertvollen Option bei der Behandlung von Brustkrebs und möglicherweise anderer hormonbedingter Erkrankungen .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89778-26-7 | |
| Record name | Toremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




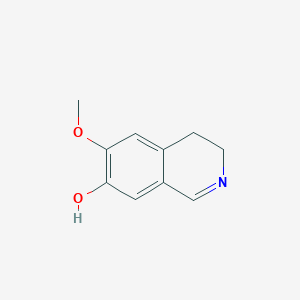
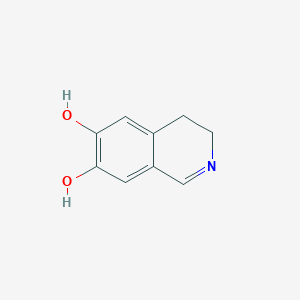

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
